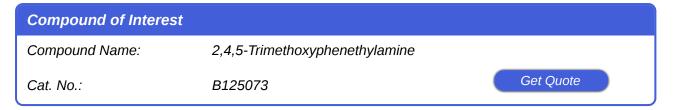


A Comparative Pharmacological Guide to Trimethoxyphenethylamine Isomers: Mescaline, Proscaline, and Isoproscaline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of three key trimethoxyphenethylamine isomers: mescaline, proscaline, and isoproscaline. The information presented is collated from peer-reviewed scientific literature to facilitate an objective understanding of their interactions with key serotonergic receptors, their functional activities, and their in vivo effects.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in the peyote cactus.[1][2] Its synthetic analogs, including proscaline (4-propoxy-3,5-dimethoxyphenethylamine) and isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine), have been explored to understand the structure-activity relationships within this class of psychoactive compounds.[1][3] These molecules primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of psychedelic effects.[1][2][4] Understanding the nuanced differences in their pharmacological profiles is crucial for the rational design of novel therapeutic agents targeting the serotonergic system.



Data Presentation: In Vitro and In Vivo Pharmacology

The following tables summarize the quantitative data on the receptor binding affinities, functional activities, and in vivo potencies of mescaline, proscaline, and isoproscaline.

Table 1: Receptor Binding Affinities (Ki, nM) at Human

Serotonin Receptors

Compound	5-HT2A	5-HT2C	5-HT1A
Mescaline	9,500 ± 1,500	9,900 ± 1,200	>10,000
Proscaline	500 ± 70	1,000 ± 200	>10,000
Isoproscaline	1,100 ± 200	2,700 ± 300	>10,000

Data extracted from Kolaczynska et al., 2022. Values are presented as mean ± SEM.

Table 2: Functional Activity (EC50, nM and Emax, %) at

Human 5-HT2A Receptor

Compound	EC50 (nM)	Emax (%)
Mescaline	2,400 ± 400	88 ± 4
Proscaline	290 ± 40	95 ± 3
Isoproscaline	730 ± 100	92 ± 3

Data extracted from Kolaczynska et al., 2022. Emax is expressed relative to the maximal response of serotonin (100%).

Table 3: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay



Compound	ED50 (μmol/kg)
Mescaline	26.3
Proscaline	8.09

Data extracted from Halberstadt et al., 2019. A lower ED50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for specific receptors.

General Protocol:

- Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are prepared.
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) is used.
- Radioligand: A specific radioligand for each receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, and [3H]8-OH-DPAT for 5-HT1A).
- Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (mescaline, proscaline, or isoproscaline).
- Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.



- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists at the 5-HT2A receptor.

General Protocol:

- Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
- Compound Addition: Varying concentrations of the test compounds are added to the wells.
- Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.
- Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal response (Emax) is expressed as a percentage of the response to a reference agonist (e.g., serotonin).

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of the test compounds.

General Protocol:



- Animals: Male C57BL/6J mice are used.
- Drug Administration: The test compounds are dissolved in saline and administered intraperitoneally (i.p.) at various doses.
- Observation: Immediately after injection, individual mice are placed in an observation chamber.
- HTR Counting: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
- Data Analysis: The dose of the compound that produces 50% of the maximal head-twitch response (ED50) is calculated from the dose-response curve.

Mandatory Visualization Signaling Pathway Diagram

The primary mechanism of action for these trimethoxyphenethylamine isomers involves the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated upon agonist binding.



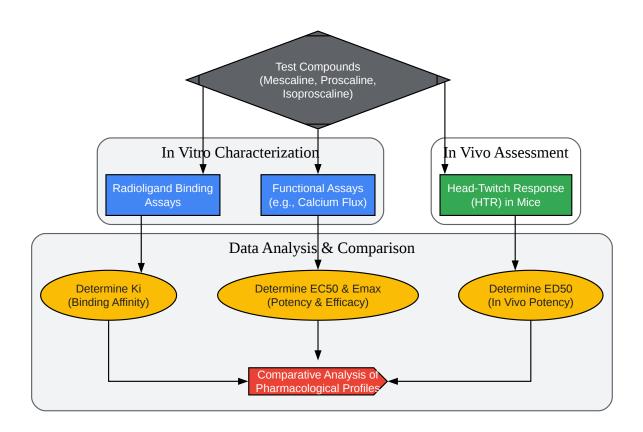
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Caption: Canonical 5-HT2A receptor Gg/11 signaling pathway.



Experimental Workflow Diagram

The following diagram outlines the general workflow for the pharmacological characterization of the trimethoxyphenethylamine isomers.



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Caption: General experimental workflow for pharmacological comparison.

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